molecular formula C12H15NO2 B12071500 (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate

Cat. No.: B12071500
M. Wt: 205.25 g/mol
InChI Key: CQACFNSKPYNJEE-UHFFFAOYSA-N
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Description

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is a chiral compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the second carbon and a methyl ester group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and pyrrolidine.

    Formation of Intermediate: The phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclization: The acid chloride is then reacted with pyrrolidine to form the pyrrolidine ring.

    Esterification: The resulting intermediate is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate: A diastereomer with different stereochemistry.

    (2R,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate: Another diastereomer with different stereochemistry.

    Methyl 2-phenylpyrrolidine-3-carboxylate: Without specific stereochemistry.

Uniqueness

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its diastereomers. This makes it valuable in the development of chiral drugs and other applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

methyl 2-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACFNSKPYNJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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